3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways in the body .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds could potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit significant biological activity . They have been evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to evaluate the dosage effects of this compound in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(chloromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: This compound has a trifluoromethyl group instead of a phenyl group, which can alter its chemical and biological properties.
3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the phenyl group, which can affect its reactivity and applications.
Uniqueness
3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both a chloromethyl group and a phenyl group on the oxadiazole ring
Properties
IUPAC Name |
3-[3-(chloromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-7-2-1-3-8(4-7)9-11-6-13-12-9/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBJYWJYVWCADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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